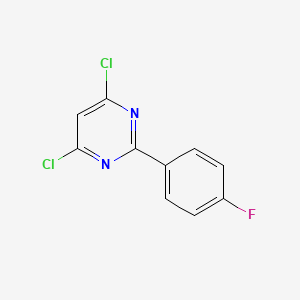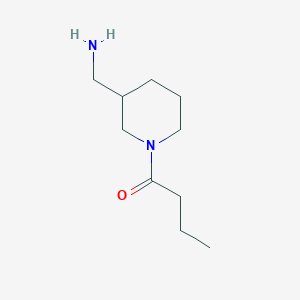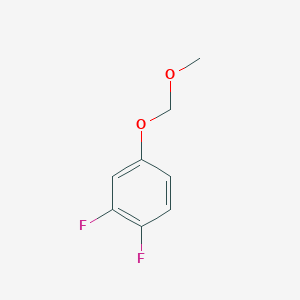
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
Übersicht
Beschreibung
“1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol” is a compound with the molecular formula C4H6N2O2 . It’s also known as “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol”.
Synthesis Analysis
Oxadiazoles, including 1,3,4-oxadiazoles, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesis of 1,2,4-oxadiazole ring involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 114.1 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
1,3,4-Oxadiazol-Derivate wurden als signifikant antibakteriell wirksam beschrieben . Das Vorhandensein des 1,3,4-Oxadiazolrings in der Struktur dieser Verbindungen trägt zu ihren antibakteriellen Eigenschaften bei.
Antifungale Aktivität
Neben ihren antibakteriellen Eigenschaften zeigen 1,3,4-Oxadiazol-Derivate auch antifungale Aktivität . Dies macht sie wertvoll für die Entwicklung neuer Antimykotika.
Analgetische und entzündungshemmende Eigenschaften
Verbindungen, die 1,3,4-Oxadiazol-Kerne enthalten, besitzen nachweislich analgetische und entzündungshemmende Eigenschaften . Dies deutet auf mögliche Anwendungen bei der Behandlung von Schmerzen und Entzündungen hin.
Antivirale Eigenschaften
Es wurde berichtet, dass 1,3,4-Oxadiazol-Derivate auch antivirale Eigenschaften aufweisen . Dies eröffnet Möglichkeiten für ihren Einsatz bei der Entwicklung neuer antiviraler Medikamente.
Antitumoraktivität
1,3,4-Oxadiazol-Derivate haben sich als potenzielle Antitumormittel erwiesen . Ihre Fähigkeit, das Wachstum von Krebszellen zu hemmen, macht sie zu vielversprechenden Kandidaten für die Krebstherapie.
Antihypertensive Eigenschaften
Es wurde auch festgestellt, dass diese Verbindungen antihypertensive Eigenschaften haben . Dies deutet darauf hin, dass sie bei der Behandlung von Bluthochdruck eingesetzt werden könnten.
Antiepileptische Eigenschaften
Es wurde berichtet, dass 1,3,4-Oxadiazol-Derivate antiepileptische Eigenschaften aufweisen . Dies deutet auf mögliche Anwendungen bei der Behandlung von Epilepsie und anderen Krampfanfällen hin.
Antidiabetische Eigenschaften
Schließlich haben 1,3,4-Oxadiazol-Derivate auch antidiabetische Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Diabetes hin.
Safety and Hazards
Zukünftige Richtungen
Oxadiazoles, including 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol, have potential applications in various fields due to their wide range of biological activities . Future research could focus on exploring these activities further and developing new synthesis methods for complex structures containing oxadiazole rings .
Wirkmechanismus
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms. They have been found to exhibit a variety of biological activities, including antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic, and anticonvulsive properties .
The exact mechanism of action would depend on the specific compound and its targets within the body. For example, some 1,3,4-oxadiazoles might interact with certain enzymes or receptors, altering their function and leading to the observed biological effects .
The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, would also depend on the specific compound. Factors such as the compound’s solubility, stability, and molecular size could all influence its pharmacokinetics .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound might be more stable and effective under certain conditions .
Biochemische Analyse
Biochemical Properties
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial and anticancer activities . It interacts with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity and thereby preventing bacterial DNA replication and cell division . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can inhibit the growth of bacterial cells by disrupting their cell wall synthesis and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate binding . This compound also interacts with DNA, causing structural changes that hinder replication and transcription processes . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that this compound can maintain its biological activity over extended periods, making it a promising candidate for long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits bacterial growth and cancer cell proliferation . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . The metabolic flux and levels of metabolites can influence the compound’s efficacy and toxicity, highlighting the need for comprehensive metabolic studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, it can localize to specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, this compound can localize to mitochondria, influencing mitochondrial function and promoting apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(8)5-7-6-4(2)9-5/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUWYKIMDAACPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-81-0 | |
| Record name | 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


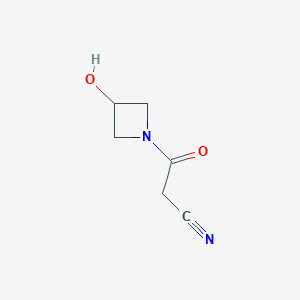
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)
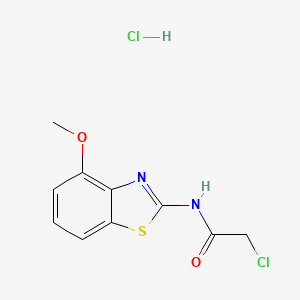

![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)
![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)
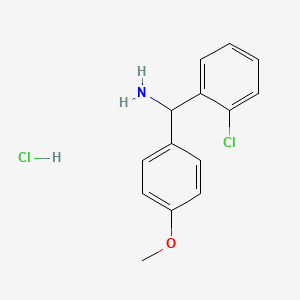

![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)


